1-Chloro-3-iodopropan-2-one

Lipophilicity Partition coefficient ADME optimization

Select 1-Chloro-3-iodopropan-2-one when your protocol demands sequential, chemoselective α‑carbon derivatization, a capability not achievable with symmetric dihaloacetones. Its unique Cl/I composition provides an intrinsic reactivity gradient: the iodo‑substituted carbon undergoes mild nucleophilic displacement while the chloro‑substituted carbon remains intact for a subsequent orthogonal transformation. This avoids statistical mono‑substitution mixtures and enables efficient one‑pot, two‑step protocols for complex molecule assembly, targeted covalent inhibitors, and semio‑chemical research.

Molecular Formula C3H4ClIO
Molecular Weight 218.42 g/mol
CAS No. 62874-85-5
Cat. No. B8593703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-iodopropan-2-one
CAS62874-85-5
Molecular FormulaC3H4ClIO
Molecular Weight218.42 g/mol
Structural Identifiers
SMILESC(C(=O)CI)Cl
InChIInChI=1S/C3H4ClIO/c4-1-3(6)2-5/h1-2H2
InChIKeyWFCAIJZSXINONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-iodopropan-2-one (CAS 62874-85-5): A Mixed 1,3-Dihaloacetone Building Block for Chemoselective Synthesis


1-Chloro-3-iodopropan-2-one (C₃H₄ClIO, MW 218.42 g/mol) is an asymmetric, mixed 1,3-dihaloacetone featuring both an α‑chloro and an α‑iodo substituent on the central carbonyl scaffold [1]. It belongs to the class of α-chloroketones and is classified as an essentially neutral, lipophilic molecule (calculated LogP = 1.23) [REFS-1, REFS-2]. The compound is reported as a natural product isolated from the marine red alga Asparagopsis armata and is also documented as a semiochemical used in chemical communication systems [REFS-1, REFS-3]. Its primary synthetic value stems from the presence of two α‑halogen atoms with markedly different leaving-group abilities, enabling orthogonal and sequential functionalization strategies that are not possible with symmetric 1,3‑dihaloacetones.

Why 1-Chloro-3-iodopropan-2-one Cannot Be Replaced by Symmetric 1,3-Dihaloacetones or Monohaloacetones


Generic substitution with symmetric 1,3-dihaloacetones (e.g., 1,3-dichloroacetone or 1,3-diiodoacetone) or monohaloacetones (e.g., chloroacetone or iodoacetone) is not feasible when an experimental protocol requires sequential, chemoselective derivatization of two α‑carbon centers. The 10⁴‑fold difference in leaving-group lability between iodide and chloride [1] provides an intrinsic reactivity gradient: the iodo‑substituted α‑carbon undergoes nucleophilic displacement under mild conditions, while the chloro‑substituted counterpart remains intact for a subsequent orthogonal transformation. Symmetric dihalides lack this reactivity gradient, leading to statistical mixtures upon mono‑functionalization. Furthermore, the calculated lipophilicity (LogP = 1.23) places this compound in a narrow partition-coefficient window that is not accessible with the more polar 1,3-dichloroacetone (LogP ≈ 0.90) or the more hydrophobic 1,3-diiodoacetone (LogP ≈ 1.43) [REFS-2, REFS-3, REFS-4], directly impacting extraction, chromatographic, and membrane‑permeability properties.

Quantitative Differentiation Evidence: 1-Chloro-3-iodopropan-2-one vs. Closest Analogs


Lipophilicity Modulation: Intermediate LogP Value Fills a Physicochemical Gap Between Symmetric Dihaloacetones

The calculated LogP of 1-chloro-3-iodopropan-2-one (1.23) positions it precisely between symmetric 1,3-dichloroacetone (LogP = 0.90) and 1,3-diiodoacetone (LogP = 1.43) [REFS-1, REFS-2, REFS-3]. Compared with monohaloacetones, the gap is even larger: chloroacetone (LogP = 0.43) and iodoacetone (LogP = 1.01) [REFS-4, REFS-5]. This 0.33 log‑unit increase over 1,3-dichloroacetone and 0.20 log‑unit decrease relative to 1,3-diiodoacetone provide a refined partition coefficient for applications requiring precise chromatographic retention, liquid‑liquid extraction efficiency, or membrane permeability tuning.

Lipophilicity Partition coefficient ADME optimization

Leaving-Group Reactivity Gradient: Iodo Substituent Displaces ≥10⁴× Faster than Chloro in α-Haloketone Context

In the Finkelstein halogen‑exchange reaction (NaI/acetone, 60°C), the α‑chloroketone MeC(O)CH₂‑Cl displays a relative rate of 33,000, compared with primary alkyl chlorides such as Bu‑Cl (relative rate = 1) [1]. This α‑carbonyl activation accelerates displacement at the chlorine‑bearing carbon. Iodide, being a superior leaving group to chloride by approximately 10⁴–10⁶‑fold in SN2 contexts, ensures that the iodo‑substituted α‑carbon in 1-chloro-3-iodopropan-2-one reacts preferentially under mild conditions while the chloro‑substituted α‑carbon remains intact for a second, orthogonal derivatization step. This intrinsic reactivity gradient is absent in symmetric 1,3-dichloroacetone (both positions equally reactive) and 1,3-diiodoacetone (both positions too reactive, risking di‑substitution).

Chemoselective alkylation Nucleophilic substitution kinetics Finkelstein reaction

Conformational Energy Landscape: Mixed Halogenation Alters Rotamer Equilibrium vs. Pure Chloro‑ or Iodo‑Analogs

A systematic ¹³C NMR, IR, and theoretical study of 1‑haloacetones (CA, Cl‑; BA, Br‑; IA, I‑) established that the energy difference between cis and gauche conformers varies significantly with halogen identity: ΔE(cis − gauche) = 1.7 kcal mol⁻¹ (CA), 1.8 kcal mol⁻¹ (BA), and 1.1 kcal mol⁻¹ (IA) in the vapor phase [1]. In pure liquid, the equilibrium shifts further: ΔE = −1.0 (CA), −0.4 (BA), and −0.5 (IA) kcal mol⁻¹. Although data for 1,3‑mixed dihalides are not directly reported, the presence of both Cl and I in the same molecule creates an intermediate conformational energy surface. The Cl‑bearing arm will favor a different rotamer population than the I‑bearing arm, making the molecule conformationally heterogeneous and spectroscopically distinguishable from symmetric analogs.

Conformational analysis NMR spectroscopy Rotamer equilibrium

Mass‑Spectral Fingerprinting: Unique Halogen Isotope Pattern Differentiates from Single‑Halogen and Symmetric Analogs

The molecular ion cluster of 1-chloro-3-iodopropan-2-one (C₃H₄ClIO) exhibits a distinctive isotope pattern dominated by the characteristic ³⁵Cl/³⁷Cl ratio (~3:1) and the ¹²⁷I monoisotopic signal [1]. With a monoisotopic mass of 217.8995 Da, the compound is easily distinguished from 1,3-dichloroacetone (monoisotopic mass 125.964, Cl₂ pattern) and 1,3-diiodoacetone (monoisotopic mass 309.835, I₂ pattern) by GC‑MS or LC‑MS. The mixed Cl/I pattern provides an unambiguous confirmation of structure and purity, whereas symmetric dihalides produce overlapping halogen isotope clusters that complicate identification in complex mixtures.

Mass spectrometry Isotopic distribution Structure confirmation

Procurement‑Relevant Application Scenarios for 1-Chloro-3-iodopropan-2-one


Chemoselective Sequential Diversification for Asymmetric Ligand or Scaffold Construction

The ≥10⁴‑fold reactivity differential between the iodine‐ and chlorine‑bearing α‑carbons (Section 3, Evidence 2) permits a one‑pot, two‑step protocol: first, displacement of iodide with a chiral amine or thiol nucleophile under mild conditions (e.g., K₂CO₃/CH₃CN, 0‑25°C), followed by replacement of the remaining chloride under harsher conditions or via transition‑metal‑catalyzed cross‑coupling [1]. This minimizes protecting‑group manipulations and avoids statistical mono‑substitution mixtures that plague symmetric 1,3‑dihaloacetones. The intermediate lipophilicity (LogP 1.23) facilitates extraction and column chromatographic purification of the mono‑functionalized intermediate .

Chemical Probe Design Requiring Mixed‑Halogen α‑Ketone Warheads for Cysteine‑Targeted Covalent Inhibition

In the design of targeted covalent inhibitors, α‑iodoketones serve as reactive electrophilic warheads toward active‑site cysteine residues, while leaving a chlorine‑substituted handle for subsequent bioconjugation or radiolabeling. The mixed Cl/I composition avoids the excessive reactivity of diiodoacetone (which may cause off‑target labeling) and the insufficient reactivity of dichloroacetone [2]. The natural product occurrence in Asparagopsis armata [3] also supports its relevance in bioactive compound discovery and semiochemical research.

Mass‑Spectrometric Reference Standard with Unique Isotopic Signature for Complex Mixture Deconvolution

The distinctive Cl/I isotope pattern and molecular mass (218.42 Da) enable this compound to serve as an internal standard or spike‑in reference for GC‑MS and LC‑MS analyses of halogenated volatile organic compounds (VOCs) or disinfection by‑products . Unlike symmetric dihalides, its mass‑spectral signature does not overlap with common environmental contaminants such as 1,3‑dichloroacetone, facilitating accurate quantification.

Rheological and Crystallization Modifier Relying on Intermediate Halogen‑Atom Size and Polarizability

The combination of a relatively large, polarizable iodine atom and a smaller, electronegative chlorine atom alters the solid‑state packing and melting behavior compared with symmetric dihaloacetones. This can be exploited to tune crystallization kinetics or material rheology in halogen‑bonded co‑crystal engineering, where the directional C‑I···O/N halogen‑bond is a design element, while the C‑Cl bond provides a secondary stabilizing interaction [4].

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